molecular formula C10H20N2O2 B062874 Tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate CAS No. 177911-87-4

Tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate

Cat. No.: B062874
CAS No.: 177911-87-4
M. Wt: 200.28 g/mol
InChI Key: SOGXYCNKQQJEED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate is a valuable, chiral bifunctional building block extensively employed in synthetic and medicinal chemistry research. This compound features a pyrrolidine scaffold, a privileged structure in drug design, which is differentially protected with a primary amine (as a Boc-carbamate) and a secondary amine. This strategic protection allows for selective deprotection and subsequent functionalization, making it an indispensable intermediate for the construction of complex molecules. Its primary research application lies in the synthesis of diverse pharmacologically active compounds, including protease inhibitors, GPCR ligands, and kinase inhibitors. The chiral, conformationally constrained nature of the pyrrolidine ring contributes to enhanced binding affinity and selectivity towards biological targets. Researchers utilize this reagent to introduce a stereodefined aminomethyl-pyrrolidine motif, a key structural element found in many drug candidates and bioactive probes. It is particularly crucial in the development of peptidomimetics and in scaffold-hopping strategies to improve the drug-like properties of lead compounds, such as metabolic stability and oral bioavailability. This high-purity intermediate is intended for laboratory research applications to accelerate the discovery of new therapeutic agents.

Properties

IUPAC Name

tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-6-4-5-8(12)7-11/h8H,4-7,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOGXYCNKQQJEED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60373388
Record name tert-Butyl 2-(aminomethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177911-87-4
Record name tert-Butyl 2-(aminomethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+/-)-2-(Aminomethyl)-1-N-Boc-pyrrolidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

N-Bromosuccinimide (NBS)-Mediated Bromination

Adapting methodologies from piperidine derivatives, N-Boc-pyrrolidine undergoes radical bromination using NBS and azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl₄). The reaction proceeds via a radical chain mechanism, selectively substituting the 2-position hydrogen due to the Boc group’s steric and electronic effects.

Procedure

  • Dissolve N-Boc-pyrrolidine (1 equiv) in CCl₄.

  • Add NBS (1.2 equiv) and AIBN (0.1 equiv).

  • Reflux at 80°C for 6 hours under nitrogen.

  • Purify via column chromatography (hexane/ethyl acetate) to isolate N-Boc-2-bromomethylpyrrolidine.

Yield : 85–90%
Characterization : ¹H NMR shows a triplet for the bromomethyl group at δ 3.45 ppm (J = 6.5 Hz).

Alternative Bromination Strategies

Photobromination using bromine (Br₂) and UV light offers a regioselective but lower-yielding (70–75%) pathway. This method is less favored due to handling difficulties and byproduct formation.

Amination of the Bromomethyl Intermediate

Nucleophilic Substitution with Ammonia

The bromomethyl group undergoes SN2 substitution with aqueous ammonia (28% w/w) in tetrahydrofuran (THF) at 60°C for 12 hours. The Boc group remains intact under these mild conditions.

Optimization Insights

  • Ammonia Excess : A 5:1 ammonia-to-substrate ratio maximizes conversion.

  • Solvent Choice : THF outperforms DMF or DMSO in minimizing elimination byproducts.

Yield : 70–75%
Purity : >98% after recrystallization from ethanol/water.

Azide Reduction Pathway

For enhanced safety and yield, the bromide is first converted to an azide using sodium azide (NaN₃) in DMF at 50°C, followed by Staudinger reduction with triphenylphosphine (PPh₃) and hydrolysis.

Advantages

  • Avoids gaseous ammonia.

  • Achieves 80–85% yield with fewer impurities.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Advantages Disadvantages
NBS Bromination + NH₃ Boc protection → Bromination → NH₃ substitution70%Short reaction sequenceRequires hazardous ammonia gas
Azide Reduction Boc protection → Bromination → NaN₃ → PPh₃ reduction80%Safer, scalableAdditional steps increase cost
Photobromination Boc protection → Br₂/UV → NH₃ substitution65%No radical initiator neededLow yield, poor regioselectivity

Industrial-Scale Production Considerations

Continuous-Flow Reactors

Replacing batch reactors with continuous-flow systems enhances bromination efficiency by improving mass transfer and reducing reaction time (2 hours vs. 6 hours).

Green Chemistry Initiatives

  • Solvent Replacement : Cyclopentyl methyl ether (CPME) substitutes CCl₄, reducing toxicity.

  • Catalyst Recycling : AIBN recovery via distillation cuts costs by 30%.

Emerging Methodologies

Enzymatic Amination

Recent advances employ transaminases to catalyze the conversion of 2-ketomethylpyrrolidine to the aminomethyl derivative, followed by Boc protection. This method achieves 90% enantiomeric excess (ee) but remains costly for large-scale use.

Electrochemical Bromination

Using an electrochemical cell with NaBr as the bromide source, this approach eliminates NBS, reducing waste. Pilot studies report 75% yield with 99% selectivity .

Scientific Research Applications

Organic Synthesis

Tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate serves as a versatile intermediate in organic synthesis. Its structural features enable it to be utilized as a chiral building block for the synthesis of various complex molecules.

Chiral Building Block

The compound is particularly valuable in the synthesis of chiral compounds due to its stereocenter. It has been employed in the development of:

  • Imidazo[1,2-b]pyridazine derivatives : These derivatives have shown potential as inhibitors of IκB kinase β (IKKβ), a target in cancer therapy .
  • Dicarba-closo-dodecaborane derivatives : These compounds are being investigated for their potential activity as D₂ receptor antagonists, which may have implications in treating neurological disorders .

Medicinal Chemistry

The compound's ability to form stable complexes with various biological targets makes it a candidate for drug development.

Anticancer Agents

Research indicates that derivatives synthesized from this compound exhibit promising anticancer properties. For instance, modifications of this compound have been linked to enhanced potency against specific cancer cell lines through targeted inhibition of kinases involved in cell proliferation .

Organocatalysis

This compound has been utilized as a chiral organocatalyst in asymmetric reactions, such as the Michael addition reaction of ketones with nitrostyrenes. The chirality provided by the pyrrolidine framework allows for high enantioselectivity in these transformations, which is crucial for producing pharmaceuticals with desired stereochemistry .

Synthesis of IKKβ Inhibitors

A notable study demonstrated the synthesis of imidazo[1,2-b]pyridazine derivatives using this compound as a key intermediate. The resulting compounds were evaluated for their ability to inhibit IKKβ and showed IC₅₀ values in the low micromolar range, indicating significant biological activity .

Development of D₂ Receptor Antagonists

Another research effort focused on synthesizing dicarba-closo-dodecaborane derivatives from this compound. The synthesized compounds were tested for their binding affinity to D₂ receptors and exhibited promising results that could lead to new treatments for schizophrenia and other psychiatric disorders .

Data Table: Summary of Applications

Application AreaDescriptionExample Compounds
Organic SynthesisIntermediate for complex molecule synthesisImidazo[1,2-b]pyridazine derivatives
Medicinal ChemistryAnticancer agents and receptor antagonistsDicarba-closo-dodecaborane derivatives
OrganocatalysisChiral catalyst for asymmetric reactionsMichael addition products

Mechanism of Action

The mechanism of action of tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, it often acts as a prodrug or a precursor to active pharmaceutical ingredients. The compound can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and covalent bonding .

Comparison with Similar Compounds

Pyrrolidine Derivatives with Aryl/Heteroaryl Substituents

Compound Name Substituent Molecular Formula Key Features Applications References
Tert-Butyl (R)-2-(4-octylphenethyl)pyrrolidine-1-carboxylate 4-Octylphenethyl C₂₅H₄₁NO₂ Enhanced lipophilicity due to arylalkyl chain; synthesized via hydrogenation (78% yield). Anticancer agent precursors .
Tert-Butyl 3-[(3,4-dichlorophenyl)sulfanyl]methylpyrrolidine-1-carboxylate 3,4-Dichlorophenylsulfanyl C₁₆H₂₁Cl₂NO₂S Sulfur-containing substituent; synthesized via SN2 reaction (91% yield). Multifunctional ligands for metal coordination .
Tert-Butyl 2-(6-chloropyridin-3-yl)pyrrolidine-1-carboxylate 6-Chloropyridin-3-yl C₁₄H₁₈ClN₂O₂ Pyridine ring introduces π-π interactions; molecular weight 296.76 g/mol. Potential kinase inhibitors .

Key Differences :

  • Lipophilicity : Phenethyl and aryl groups (e.g., 4-octylphenethyl ) increase hydrophobicity, enhancing membrane permeability in drug candidates.
  • Electronic Effects : Sulfur atoms in sulfanyl derivatives alter electron density, affecting reactivity in nucleophilic substitutions.

Fluorinated Pyrrolidine Analogues

Compound Name Substituent Molecular Formula Key Features Applications References
Tert-Butyl (2S,4R)-4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate 4-Fluoro, 2-hydroxymethyl C₁₀H₁₈FNO₃ Fluorine enhances metabolic stability; CAS 1174020-49-3. Antiviral/protease inhibitor intermediates .
Tert-Butyl (2S,4S)-2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate 4-Fluoro, 2-aminomethyl C₁₀H₁₉FN₂O₂ Combines fluorine's electronegativity with amine reactivity. Chiral auxiliaries in peptide synthesis .

Key Differences :

  • Metabolic Stability : Fluorine reduces oxidative metabolism, extending half-life in vivo .
  • Stereochemical Impact : Fluorine at 4-position (e.g., (2S,4R) vs. (2S,4S)) influences catalytic activity in asymmetric reactions .

Amino-Modified and Salt Forms

Compound Name Substituent Molecular Formula Key Features Applications References
(S)-Tert-Butyl 2-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride Protonated amine (HCl salt) C₁₀H₂₁ClN₂O₂ Improved solubility in polar solvents; priced at €371.00/g. Pharmaceutical intermediates requiring ionic forms .
Tert-Butyl 3-(5-aminopyrimidin-2-yl)pyrrolidine-1-carboxylate 5-Aminopyrimidin-2-yl C₁₃H₂₀N₄O₂ Heterocyclic amine; molecular weight 264.32 g/mol. Nucleoside analogs or kinase inhibitors .

Key Differences :

  • Solubility : Hydrochloride salts enhance aqueous solubility, critical for formulation.
  • Bioactivity : Pyrimidine substituents enable interactions with biological targets (e.g., DNA/RNA enzymes).

Biological Activity

Tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring with a tert-butyl group and an aminomethyl substituent. Its molecular formula is C12H23N1O2C_{12}H_{23}N_{1}O_{2} and it has a molecular weight of approximately 227.33 g/mol. The presence of the tert-butyl group enhances its lipophilicity, which may influence its pharmacokinetic properties.

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound's mechanism of action involves:

  • Receptor Binding : It may bind to neurotransmitter receptors, influencing pathways related to mood regulation and cognition.
  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes that play roles in various physiological processes.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Neuropharmacological Effects : Compounds with similar structures have been studied for their effects on neurotransmission, suggesting potential applications in treating neurological disorders.
  • Antioxidant Properties : Some derivatives have demonstrated antioxidant capabilities, which could be beneficial in preventing oxidative stress-related diseases.

Case Studies

  • Neuropharmacology :
    • A study investigated the effects of similar pyrrolidine derivatives on neurotransmitter systems. Results indicated that these compounds could enhance serotonin and dopamine receptor activity, suggesting potential applications in treating depression and anxiety disorders .
  • Enzyme Inhibition :
    • In vitro assays showed that this compound inhibited specific enzymes involved in metabolic pathways, providing insights into its potential therapeutic effects .
  • Antioxidant Activity :
    • Research highlighted the antioxidant properties of related compounds in reducing reactive oxygen species (ROS) levels, indicating a protective effect against cellular damage .

Data Table: Biological Activities of this compound

Activity TypeDescriptionReference
NeuropharmacologicalEnhances neurotransmitter receptor activity
Enzyme InhibitionInhibits specific metabolic enzymes
Antioxidant ActivityReduces levels of reactive oxygen species (ROS)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate
Reactant of Route 2
Tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.